(S)-Carisbamate beta-D-O-glucuronide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate beta-D-O-glucuronide involves the glucuronidation of Carisbamate. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Carisbamate. The reaction conditions often include a buffered aqueous solution and a suitable cofactor, such as uridine diphosphate-glucuronic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and purity, often using bioreactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-Carisbamate beta-D-O-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions in a basic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-Carisbamate beta-D-O-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carisbamate metabolites.
Biology: Studied for its role in metabolic pathways involving Carisbamate.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
Mechanism of Action
The mechanism of action of (S)-Carisbamate beta-D-O-glucuronide involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting certain enzymes involved in the metabolism of Carisbamate, thereby prolonging its therapeutic effects. The pathways involved include the glucuronidation pathway, which is crucial for the detoxification and excretion of various drugs .
Comparison with Similar Compounds
Similar Compounds
Carisbamate: The parent compound from which (S)-Carisbamate beta-D-O-glucuronide is derived.
Other Glucuronides: Compounds like morphine-6-glucuronide and acetaminophen-glucuronide, which also undergo glucuronidation.
Uniqueness
This compound is unique due to its specific metabolic origin and its potential therapeutic applications in neurological disorders. Unlike other glucuronides, it is specifically derived from Carisbamate and retains some of its pharmacological properties .
Biological Activity
(S)-Carisbamate beta-D-O-glucuronide, a metabolite of the antiepileptic drug carisbamate (RWJ-333369), has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.
Chemical and Pharmacological Profile
Chemical Structure:
- IUPAC Name: (S)-2-O-carbamoyl-1-(o-chlorophenyl)ethanol
- CAS Number: 940279-82-3
- Molecular Formula: C11H13NO2
Pharmacokinetics:
Carisbamate is known for its favorable pharmacokinetic profile, which includes good oral bioavailability and a relatively long half-life. Studies indicate that the compound is well-tolerated across different populations, with variations in plasma exposure noted between Japanese and Caucasian subjects .
This compound exerts its biological effects primarily through modulation of ion channels and neurotransmitter systems:
- Voltage-Gated Sodium Channels: Carisbamate has been shown to inhibit voltage-gated sodium currents, thereby reducing neuronal excitability and preventing seizure activity .
- GABAergic Transmission: Although it does not directly affect GABA release, carisbamate enhances inhibitory neurotransmission by increasing chloride conductance in certain conditions .
- Neuroprotective Effects: The compound exhibits neuroprotective properties, particularly in models of temporal lobe epilepsy, by preserving mitochondrial function in neurons and astrocytes .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Anticonvulsant Activity: Clinical studies have demonstrated that carisbamate effectively reduces seizure frequency in patients with drug-resistant epilepsy. Its efficacy has been confirmed in various animal models, where it exhibited broad-spectrum anticonvulsant effects .
- Neuroprotection: Research indicates that carisbamate protects against neurodegeneration associated with seizures. In a study involving rats subjected to status epilepticus, treatment with carisbamate resulted in improved behavioral outcomes and reduced neuronal damage .
- Potential Treatment for Alcoholism: Preliminary studies suggest that carisbamate may also have therapeutic potential in treating alcohol dependence, highlighting its versatility as a neuromodulator .
Data Table: Summary of Key Findings
Case Studies
- Clinical Trial on Efficacy in Epilepsy: A multi-center trial assessed the efficacy of carisbamate in patients with partial-onset seizures. Results indicated a statistically significant reduction in seizure frequency compared to placebo, supporting its use as an adjunctive therapy .
- Animal Model Study: In a lithium-pilocarpine model of temporal lobe epilepsy, carisbamate administration led to improved outcomes regarding seizure severity and behavioral impairments, suggesting its potential as a neuroprotective agent .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-2-carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO9/c16-7-4-2-1-3-6(7)8(5-24-15(17)23)25-14-11(20)9(18)10(19)12(26-14)13(21)22/h1-4,8-12,14,18-20H,5H2,(H2,17,23)(H,21,22)/t8-,9+,10+,11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWAMNXFHLRQGF-CBIHJVFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747302 | |
Record name | (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940279-82-3 | |
Record name | R-289876 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940279823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-2-(Carbamoyloxy)-1-(2-chlorophenyl)ethyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-289876 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1SO7FM0UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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